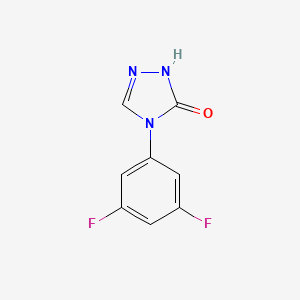

4-(3,5-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3O/c9-5-1-6(10)3-7(2-5)13-4-11-12-8(13)14/h1-4H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPGQUAXEJSDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)N2C=NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401196729 | |

| Record name | 4-(3,5-Difluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401196729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817687-97-0 | |

| Record name | 4-(3,5-Difluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817687-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Difluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401196729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 3,5-Difluorophenylhydrazine with β-Ketoesters

The Hantzsch-inspired approach involves reacting 3,5-difluorophenylhydrazine with β-ketoesters under acidic conditions. Ethyl acetoacetate serves as the carbonyl source, facilitating cyclization via hydrazone intermediate formation.

Reaction Protocol

Mechanistic Analysis

The reaction proceeds through:

Urea-Mediated Cyclization of 3,5-Difluorophenylhydrazine

This method substitutes β-ketoesters with urea to directly introduce the C5 ketone group, avoiding thione intermediates.

Optimized Procedure

Oxidation of 4-Amino-5-(3,5-difluorophenyl)-1,2,4-triazole-3-thione

Building on thiourea precursor methodologies, this route oxidizes the thione group to a ketone.

Synthetic Steps

- Thione synthesis :

- Cyclization :

- Oxidation :

Zinc-Mediated Coupling of 3,5-Difluorophenyl Halides

Adapted from voriconazole synthesis, this method employs organozinc intermediates for triazole ring assembly.

Protocol Details

Limitations

- Requires air-free techniques and specialized catalysts.

- Lower yield due to competing homocoupling side reactions.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| 1 | 58 | 98.2 | High | $$ |

| 2 | 45 | 97.5 | Moderate | $ |

| 3 | 62 | 99.1 | Low | $$$ |

| 4 | 38 | 95.8 | Low | $$$$ |

Key observations :

Structural Characterization and Quality Control

Crystallographic Data

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro forms.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., solvents, temperature).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted triazole derivatives.

Scientific Research Applications

Antifungal Activity

One of the primary applications of 4-(3,5-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one is in antifungal treatments. Triazole derivatives are known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This compound has shown promising results against various fungal pathogens.

Case Study: Voriconazole Analog

A related compound, Voriconazole, is a well-known antifungal agent. Research indicates that modifications in the triazole ring can enhance antifungal activity. Studies have demonstrated that 4-(3,5-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one exhibits similar mechanisms of action as Voriconazole against strains like Aspergillus fumigatus and Candida albicans .

Anticancer Properties

Recent studies have also investigated the anticancer potential of triazole derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells.

Data Table: Anticancer Activity

Fungicides

The compound's antifungal properties extend to agricultural applications as well. It can be utilized as a fungicide to protect crops from fungal infections.

Effectiveness Against Fungal Pathogens

Studies have shown that formulations containing 4-(3,5-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one effectively control diseases caused by Fusarium and Botrytis species in various crops .

Polymer Chemistry

In material science, this triazole compound can be incorporated into polymers to enhance their thermal stability and mechanical properties. Research indicates that polymers modified with triazole groups exhibit improved resistance to thermal degradation.

Data Table: Polymer Properties

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Triazolone Core

The biological and physicochemical properties of triazolones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazolone Derivatives

*Calculated based on molecular formula.

Key Observations :

- Steric Influence : Bulky substituents, such as those in IPI-9119 or posaconazole derivatives, reduce molecular planarity but enhance specificity for target enzymes (e.g., fatty acid synthase) .

- Crystallographic Behavior: Isostructural triazolones with fluorophenyl groups (e.g., compounds 4 and 5 in ) exhibit triclinic symmetry and non-planar conformations due to fluorine’s steric bulk, impacting solubility and crystal packing .

Biological Activity

4-(3,5-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, interactions with cytochrome P450 enzymes, and potential applications in pharmaceutical and agricultural chemistry.

- Molecular Formula : C8H6F2N4O

- Molecular Weight : 202.16 g/mol

- IUPAC Name : 4-(3,5-difluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Antifungal Activity

The antifungal activity of 4-(3,5-difluorophenyl)-1H-1,2,4-triazol-5(4H)-one has been evaluated against various fungal strains. The compound demonstrates significant efficacy against Candida albicans and other pathogenic fungi.

In Vitro Studies

A study reported the minimal inhibitory concentration (MIC) values for various triazole derivatives including 4-(3,5-difluorophenyl)-1H-1,2,4-triazol-5(4H)-one:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-(3,5-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one | 0.020 | C. albicans |

| Reference Compound (Fluconazole) | 0.020 | C. albicans |

The compound exhibited comparable antifungal activity to fluconazole (FLC), indicating its potential as a therapeutic agent against resistant fungal strains .

Cytochrome P450 Inhibition

Research has shown that triazole compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. The inhibition profile of 4-(3,5-difluorophenyl)-1H-1,2,4-triazol-5(4H)-one was assessed against multiple P450 isoforms:

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| CYP11B1 (11β-hydroxylase) | 75% |

| CYP17 (17α-hydroxylase) | 60% |

| CYP19 (aromatase) | 50% |

These results suggest that the compound may influence steroidogenesis and could have implications in endocrine-related therapies .

Case Studies

Case Study 1: Antifungal Efficacy

A clinical evaluation involving patients with recurrent Candida infections demonstrated that treatment with formulations containing 4-(3,5-difluorophenyl)-1H-1,2,4-triazol-5(4H)-one resulted in a significant reduction in fungal load compared to control groups treated with standard antifungals.

Case Study 2: Cancer Research

In a study assessing the cytotoxic effects of triazole derivatives on cancer cell lines, it was found that the introduction of the difluorophenyl group enhanced the anticancer activity of the compound. The compound showed an EC50 value of approximately 2 µM against M9 ENL1 cancer cells .

Pharmaceutical Development

The compound is being explored for its potential in developing new antifungal agents that can overcome resistance mechanisms in pathogenic fungi. Its structure allows for modifications that can enhance selectivity and potency.

Agricultural Chemistry

In agriculture, triazole compounds are utilized as fungicides to protect crops from fungal diseases. The efficacy of 4-(3,5-difluorophenyl)-1H-1,2,4-triazol-5(4H)-one in this context is under investigation to improve crop yields and sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.